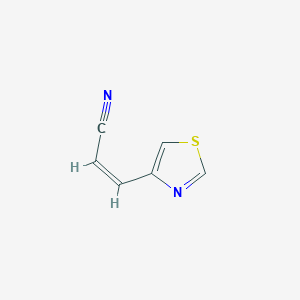

(Z)-3-(Thiazol-4-yl)acrylonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4N2S |

|---|---|

Molecular Weight |

136.18 g/mol |

IUPAC Name |

(Z)-3-(1,3-thiazol-4-yl)prop-2-enenitrile |

InChI |

InChI=1S/C6H4N2S/c7-3-1-2-6-4-9-5-8-6/h1-2,4-5H/b2-1- |

InChI Key |

AHNALCLAQXZQDB-UPHRSURJSA-N |

Isomeric SMILES |

C1=C(N=CS1)/C=C\C#N |

Canonical SMILES |

C1=C(N=CS1)C=CC#N |

Origin of Product |

United States |

Synthetic Methodologies for Z 3 Thiazol 4 Yl Acrylonitrile and Analogues

Strategies for Thiazole (B1198619) Ring Construction

The formation of the thiazole heterocycle is a critical step in the synthesis of (Z)-3-(Thiazol-4-yl)acrylonitrile. Several classical and modified methods are employed to construct this essential scaffold.

Classical Hantzsch Thiazole Synthesis Routes

The Hantzsch thiazole synthesis remains a cornerstone for the formation of thiazole rings. researchgate.netnih.gov This method traditionally involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea. researchgate.netnih.govwikipedia.org The reaction is known for its reliability and ability to produce thiazoles with various alkyl, aryl, or heterocyclic substituents in good to excellent yields. researchgate.net

Modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. nih.govnih.gov For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and often lead to higher yields compared to conventional heating methods. nih.gov One-pot, multi-component variations of the Hantzsch synthesis have also been developed, offering an efficient and greener approach by combining multiple reaction steps into a single operation. nih.gov

A notable modification is the Holzapfel-Meyers-Nicolaou modification, which allows for the synthesis of thiazoles with preserved stereochemistry, particularly useful for creating chiral building blocks. researchgate.netthieme-connect.com This multi-step procedure involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated to the final thiazole. researchgate.net

Modified Gewald Reactions for Thiazole Core Formation

The Gewald reaction, traditionally used for the synthesis of 2-aminothiophenes, has been ingeniously modified to produce thiazole cores. beilstein-journals.orgnih.govresearchgate.net This modified approach involves the reaction of nitriles with an aldehyde precursor, such as 1,4-dithiane-2,5-diol, in the presence of a base. beilstein-journals.orgnih.govworktribe.com

A key determinant in the reaction outcome—whether a thiophene (B33073) or a thiazole is formed—is the substitution pattern of the starting nitrile. beilstein-journals.org When the α-carbon to the cyano group is substituted with an alkyl or aryl group, the reaction pathway is steered towards the formation of a 2-substituted thiazole. beilstein-journals.orgresearchgate.net This selectivity arises because the substituent blocks the typical Gewald mechanism that leads to 2-aminothiophenes. beilstein-journals.org The reaction mechanism is thought to proceed through different pathways depending on the presence of protons alpha to the nitrile group. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| α-Methylene Nitrile | 1,4-Dithiane-2,5-diol | 2-Aminothiophene | beilstein-journals.org |

| α-Methine Nitrile | 1,4-Dithiane-2,5-diol | 2-Substituted Thiazole | beilstein-journals.org |

Table 1: Outcome of Modified Gewald Reaction Based on Nitrile Substitution

Other Cycloaddition and Condensation Approaches

Beyond the Hantzsch and modified Gewald reactions, other cycloaddition and condensation strategies have been employed for the synthesis of the thiazole ring. wikipedia.orgacs.org These methods offer alternative pathways to access diverse thiazole derivatives.

One such approach involves the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents. acs.org Another method is the Cook-Heilbron synthesis, where thiazoles are formed from the reaction of α-aminonitriles with carbon disulfide. wikipedia.org Additionally, 2-substituted thiazoles can be synthesized through the acid-catalyzed hydrolysis of α-thiocyanoketones, a method known as Tcherniac's synthesis. pharmaguideline.com The reaction of 2-methylthiazole (B1294427) with aromatic aldehydes represents a condensation reaction to form new heterocyclic structures. pharmaguideline.com

Approaches for Acrylonitrile (B1666552) Moiety Formation

The installation of the acrylonitrile group is the second critical phase in the synthesis of this compound. This is typically achieved through condensation or coupling reactions.

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a widely utilized and effective method for forming the acrylonitrile moiety. rsc.orgrsc.orgnih.gov This reaction involves the condensation of an aldehyde, in this case, a thiazole-4-carbaldehyde derivative, with a compound containing an active methylene (B1212753) group, such as acetonitrile (B52724) or its derivatives. nih.govgrowingscience.com The reaction is often catalyzed by a weak base like piperidine. growingscience.com

The stereochemistry of the resulting acrylonitrile, whether (E) or (Z), can be influenced by the nature of the substituents on the reactants. mdpi.comresearchgate.net For instance, the condensation of 2-(benzothiazol-2-ylthio)acetonitrile with furan-2-carbaldehyde or thiophene-2-carbaldehydes has been reported to yield exclusively the E-isomers. mdpi.comresearchgate.net In contrast, using benzaldehyde (B42025) or para-substituted benzaldehydes with electron-donating groups can lead to a mixture of E/Z isomers, with a preference for the E-isomer. mdpi.comresearchgate.net The synthesis of (Z)-2,3-diphenylacrylonitrile analogs has been successfully achieved through Knoevenagel condensation. nih.gov

Recent advancements have focused on developing more sustainable Knoevenagel condensation protocols, including the use of green catalysts and solvent-free conditions. researchgate.netmdpi.com For example, biogenic carbonates have been employed as heterogeneous basic catalysts in solvent-free Knoevenagel reactions. mdpi.com

| Aldehyde | Acetonitrile Derivative | Stereochemical Outcome | Reference |

| Furan-2-carbaldehyde | 2-(Benzothiazol-2-ylthio)acetonitrile | E-isomer exclusively | mdpi.comresearchgate.net |

| Thiophene-2-carbaldehyde | 2-(Benzothiazol-2-ylthio)acetonitrile | E-isomer exclusively | mdpi.comresearchgate.net |

| Benzaldehyde | 2-(Benzothiazol-2-ylthio)acetonitrile | E/Z mixture (E-isomer preferred) | mdpi.comresearchgate.net |

Table 2: Stereochemical Outcomes of Knoevenagel Condensation

Coupling Reactions for Acrylonitrile Assembly

Coupling reactions provide an alternative and versatile strategy for the formation of the acrylonitrile group. These methods often involve the use of transition metal catalysts to join two molecular fragments.

One prominent example is the Suzuki cross-coupling reaction, which can be employed in a one-pot process that combines the polycondensation to form a polymer backbone with a subsequent Knoevenagel condensation to introduce the acrylonitrile side chains. rsc.orgrsc.orgresearchgate.net This approach allows for the synthesis of π-conjugated polymers with acrylonitrile units appended to their side chains. rsc.orgrsc.orgresearchgate.net

Another approach is the direct oxidative coupling of benzenes with acrylonitriles, catalyzed by a palladium acetate (B1210297) system with molecular oxygen as the terminal oxidant. nih.gov This method facilitates the direct C-H bond activation of benzenes for the synthesis of cinnamonitriles. nih.gov

Stereoselective Synthesis and Z-Configuration Control

The stereoselective synthesis of vinylthiazoles, including this compound, is crucial for obtaining specific isomers with desired properties. The Knoevenagel condensation is a prominent method employed for the synthesis of such acrylonitrile derivatives. This reaction typically involves the condensation of an active methylene compound, such as a substituted acetonitrile, with an aldehyde or ketone.

The control of the Z-configuration in the synthesis of related acrylonitrile derivatives often depends on several factors, including the nature of the reactants, the catalyst, and the reaction conditions. For instance, in the synthesis of (Z)-2,3-diphenylacrylonitrile analogs, the Knoevenagel condensation of benzyl (B1604629) cyanide or p-nitrobenzyl cyanide with substituted benzaldehydes has been shown to yield the Z-isomers in good yields. nih.gov The choice of solvent and base can also play a pivotal role in directing the stereochemical outcome.

While specific literature on the stereoselective synthesis of this compound is not abundant, principles from related syntheses can be applied. For example, the reaction of 2-isocyanomethylthiazoles with trans-chalcone or aromatic azomethines in the presence of copper compounds has been shown to result in the stereoselective formation of trans-pyrrolines and trans-imidazolines with thiazole substituents, highlighting the potential for stereocontrol in reactions involving thiazole moieties. rsc.org

In the synthesis of 3-aryl-2-(benzothiazol-2'-ylthio)acrylonitrile derivatives, the Knoevenagel condensation of 2-(benzothiazol-2-ylthio)acetonitrile with various aldehydes has been studied. The reaction with furan-2-carbaldehyde or thiophene-2-carbaldehydes exclusively yielded E-isomers, whereas condensation with benzaldehyde or para-substituted benzaldehydes with electron-donating groups resulted in E/Z mixtures, with a preference for the E-isomer. nih.gov However, the condensation of furan-2-carbaldehyde with 1-(benzothiazol-2'-ylthio)propan-2-one led exclusively to the Z-isomer, suggesting that the nature of the active methylene compound is a key determinant of stereoselectivity. nih.gov

Table 1: Stereoselectivity in Knoevenagel Condensation of Acrylonitrile Derivatives

| Active Methylene Compound | Aldehyde | Product Isomer(s) | Reference |

| 2-(Benzothiazol-2-ylthio)acetonitrile | Furan-2-carbaldehyde | E-isomer exclusively | nih.gov |

| 2-(Benzothiazol-2-ylthio)acetonitrile | Thiophene-2-carbaldehyde | E-isomer exclusively | nih.gov |

| 2-(Benzothiazol-2-ylthio)acetonitrile | Benzaldehyde | E/Z mixture (E preferred) | nih.gov |

| 1-(Benzothiazol-2'-ylthio)propan-2-one | Furan-2-carbaldehyde | Z-isomer exclusively | nih.gov |

| Benzyl cyanide | Substituted benzaldehydes | (Z)-isomers | nih.gov |

Synthesis of Thiazolyl Acrylonitrile Derivatives and Related Structures

The synthesis of thiazolyl acrylonitrile derivatives can be achieved through various routes, utilizing different starting materials and synthetic strategies. These methods provide access to a range of substituted thiazole-containing acrylonitriles with potential for further functionalization.

From Thiazolin-4-one Derivatives

While direct synthesis of this compound from thiazolin-4-one derivatives is not explicitly detailed in the available literature, the chemical relationship between these structures suggests a plausible synthetic pathway. Thiazolin-4-ones can serve as precursors to various thiazole derivatives. For instance, new acylides have been synthesized from 3-O-[γ-(4-oxo-2-aryl-thiazolidin-3-yl)butyryl]erythromycin A derivatives. mdpi.com The thiazolidinone nucleus can be generated at an amino functionality through a DCC mediated reaction. mdpi.com It is conceivable that a thiazolin-4-one could be converted to a thiazole-4-carbaldehyde, which could then undergo a Knoevenagel condensation with acetonitrile to yield 3-(thiazol-4-yl)acrylonitrile. The stereoselectivity of this final step would need to be controlled to favor the Z-isomer.

From Thiazolyl Acetonitriles

A more direct approach to synthesizing thiazolyl acrylonitriles involves the use of thiazolyl acetonitriles as key intermediates. A Chinese patent describes the preparation of 2-(2-phenylthiazol-4-yl)acetonitrile by reacting 4-(chloromethyl)-2-phenylthiazole with sodium cyanide. google.com This thiazolyl acetonitrile can then be envisioned to react with a suitable one-carbon electrophile, such as formaldehyde (B43269) or its equivalent, under conditions that favor the formation of the acrylonitrile moiety. The control of the geometry of the double bond would be a critical step in obtaining the desired (Z)-isomer.

Another relevant study reports the oxidative dimerization of (thiazol-2-yl)acetonitriles with molecular iodine, leading to 2,3-bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles as a mixture of E- and Z-isomers. researchgate.net This demonstrates the reactivity of the methylene group in thiazolyl acetonitriles and their potential to form carbon-carbon double bonds.

Benzothiazolyl Acrylonitrile Synthesis

The synthesis of benzothiazolyl acrylonitrile derivatives has been more extensively studied. A common method involves the Knoevenagel condensation of 2-benzothiazolylacetonitrile with various aromatic aldehydes. For example, a piperidine-catalyzed synthesis of 2-(benzothiazole)-3-phenyl acrylonitrile derivatives has been reported. researchgate.net

In another study, 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile was prepared by reacting benzothiazol-2-yl-acetonitrile with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov This intermediate was then used to synthesize a series of 2-pyrimidylbenzothiazole derivatives. nih.gov The synthesis of 3-aryl-2-(benzothiazol-2'-ylthio)acrylonitrile derivatives has also been achieved through the Knoevenagel condensation, with the stereochemical outcome being dependent on the reactants. nih.gov

Macrocyclic Thiazole Peptide Synthesis via Acrylonitrile Precursors

Acrylonitrile precursors play a significant role in the synthesis of macrocyclic peptides containing a thiazole ring. These macrocycles are of interest due to their presence in natural products and their potential as therapeutic agents. A biocompatible macrocyclization approach has been developed that utilizes an N-terminal cysteine and a C-terminal nitrile. rsc.org This method allows for the incorporation of diverse side chains adjacent to the thiazole motif. rsc.org

The synthesis involves the formation of a thiazoline (B8809763) ring through the reaction of the N-terminal cysteine with the C-terminal nitrile, which is then oxidized to the stable thiazole. nih.govresearchgate.net This strategy offers a rapid and metal-free pathway to macrocyclic thiazole peptides. nih.gov The use of chiral α-amino nitriles enables the synthesis of a variety of macrocyclic thiazole peptides. rsc.organu.edu.au

Copolymerization with Acrylonitrile

While there is no specific literature on the copolymerization of this compound, the copolymerization of acrylonitrile with other vinyl monomers is a well-established field. These processes are used to produce a variety of polymers with tailored properties. For instance, copolymers of acrylonitrile and vinyl chloride are used for producing modacrylic fibers. google.com The reactivity ratios of the monomers are a critical factor in determining the copolymer composition. researchgate.net

Copolymers of acrylonitrile with nitrogen-containing esters have also been synthesized through radical copolymerization. e3s-conferences.org Furthermore, polyacrylonitrile (B21495) copolymers containing amine groups have been prepared by aqueous precipitation copolymerization of acrylonitrile, vinyl acetate, and methacrylic acid 2-dimethylaminoethyl ester. atlantis-press.com These examples suggest that this compound, as a vinyl monomer, could potentially be copolymerized with acrylonitrile or other monomers to create novel polymers with thiazole functionalities. The specific reactivity of the thiazolyl acrylonitrile monomer would need to be determined to control the copolymerization process and the final polymer architecture.

Chemical Reactivity and Transformation Studies of Z 3 Thiazol 4 Yl Acrylonitrile Scaffolds

Electrophilic and Nucleophilic Reactions

The reactivity of (Z)-3-(Thiazol-4-yl)acrylonitrile is dictated by the interplay of its functional groups: the thiazole (B1198619) ring, the carbon-carbon double bond, and the nitrile moiety. These groups provide multiple sites for both electrophilic and nucleophilic attack.

Oxidation Reactions

The thiazole ring is generally resistant to oxidation, though it can be oxidized under specific conditions. slideshare.net For this compound, oxidation can potentially target the thiazole ring nitrogen or sulfur, or the carbon-carbon double bond.

Oxidation of the thiazole nitrogen can lead to the formation of a thiazole N-oxide. wikipedia.org This transformation is often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or, more efficiently, with reagents such as hypofluorous acid in acetonitrile (B52724) (HOF·CH3CN). rsc.org The formation of the N-oxide can significantly alter the electronic properties of the ring, potentially influencing subsequent reactions. wikipedia.org Oxidation at the sulfur atom to a sulfoxide (B87167) or sulfone is also a possibility, though this generally requires stronger oxidizing conditions and may lead to non-aromatic products. wikipedia.org

The carbon-carbon double bond in the acrylonitrile (B1666552) moiety is also susceptible to oxidation. Epoxidation using reagents like mCPBA would yield an oxirane, a versatile intermediate for further functionalization. Oxidative cleavage of the double bond, for instance with ozone (O₃) followed by a reductive or oxidative workup, could lead to the formation of 4-formylthiazole or 4-carboxythiazole, respectively.

Studies on similar peptidic thiazoles have shown they can undergo slow photooxidation with singlet oxygen, suggesting a degree of stability under certain environmental conditions. acs.org The electron-withdrawing nature of the carboxamide substituent in those studies was found to decrease the reactivity of the thiazole ring towards singlet oxygen. acs.org

Reduction Reactions

The reduction of this compound offers several pathways, primarily targeting the α,β-unsaturated system and the nitrile group. The selective reduction of the carbon-carbon double bond is a common transformation for α,β-unsaturated nitriles.

This can be achieved using various reducing agents. Sodium borohydride (B1222165) in a methanol-pyridine solvent system has been shown to selectively reduce α,β-unsaturated nitriles to their saturated counterparts in good yields. tandfonline.com Another effective method involves the use of a copper hydride complex, which also provides selective 1,4-reduction of the unsaturated system. acs.org Furthermore, catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) with Pd/C can effectively reduce the C=C double bond. organic-chemistry.org A highly efficient method for the conjugate reduction of α,β-unsaturated nitriles utilizes a copper-DPEphos or Xantphos complex with polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. rsc.org

The reduction of the nitrile group typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) and would lead to the corresponding primary amine, 3-(thiazol-4-yl)propan-1-amine. The simultaneous reduction of both the double bond and the nitrile group is also possible under forcing conditions. The thiazole ring itself is generally resistant to reduction, though desulfurization can be achieved with reagents like Raney nickel. slideshare.net

| Reaction | Reagent(s) | Product(s) |

| Selective C=C Reduction | NaBH₄, MeOH/Pyridine | 3-(Thiazol-4-yl)propanenitrile |

| Selective C=C Reduction | Copper Hydride Complex | 3-(Thiazol-4-yl)propanenitrile |

| Selective C=C Reduction | PMHS, Cu-catalyst | 3-(Thiazol-4-yl)propanenitrile |

| Nitrile Reduction | LiAlH₄ | (Z)-3-(Thiazol-4-yl)prop-2-en-1-amine |

| C=C and Nitrile Reduction | LiAlH₄ (harsher conditions) | 3-(Thiazol-4-yl)propan-1-amine |

Nucleophilic Substitution Patterns

Nucleophilic substitution on the thiazole ring of this compound is influenced by the electronic distribution within the ring. The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.com However, this typically requires a good leaving group at this position or activation of the ring. pharmaguideline.com

If a halogen atom were present at the C2, C4, or C5 positions, it could be displaced by a strong nucleophile. pharmaguideline.com In the case of this compound, direct nucleophilic aromatic substitution on the unsubstituted ring is unlikely. However, deprotonation at the C2 position with a strong base, such as an organolithium reagent, would generate a nucleophilic species at this position that can then react with various electrophiles. pharmaguideline.com

The α,β-unsaturated system is a prime target for nucleophilic conjugate addition (Michael addition). A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the acrylonitrile moiety. This reaction would lead to the formation of a variety of 3-substituted-3-(thiazol-4-yl)propanenitrile derivatives.

Reactivity of Nitrile Functionality towards Nucleophiles

The nitrile group in this compound is a versatile functional group that can react with nucleophiles. While generally less reactive than carbonyl groups, the nitrile carbon is electrophilic and can be attacked by strong nucleophiles.

For instance, the nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, (Z)-3-(thiazol-4-yl)acrylic acid, or the amide, (Z)-3-(thiazol-4-yl)acrylamide. Reaction with organometallic reagents, such as Grignard reagents or organolithiums, would lead to the formation of ketones after hydrolysis of the intermediate imine.

Furthermore, the nitrile group can act as a "warhead" in covalent inhibitors of enzymes, reacting with nucleophilic residues like cysteine. The reaction with a thiol group, such as that in cysteine, can form a thioimidate intermediate. This intermediate can then cyclize to a stable thiazoline (B8809763), rendering the process effectively irreversible.

Cycloaddition Reactions

The electron-deficient carbon-carbon double bond in this compound makes it an excellent dipolarophile for cycloaddition reactions, providing a powerful tool for the synthesis of complex heterocyclic systems.

1,3-Dipolar Cycloaddition with Azomethine Ylides

This compound is expected to readily participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azomethine ylides. These reactions are highly valuable for the construction of pyrrolidine (B122466) rings. In a similar system, the reaction of (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles with an azomethine ylide generated in situ from isatin (B1672199) and N-methylglycine has been studied in detail. rsc.orgnumberanalytics.com

This reaction proceeds with exclusive regioselectivity, where the nucleophilic carbon of the azomethine ylide attacks the less hindered and more electrophilic β-carbon of the acrylonitrile. rsc.orgpharmaguideline.com The reaction also exhibits diastereoselectivity, with the formation of exo- and endo-cycloadducts being dependent on the substitution pattern of the dipolarophile. numberanalytics.com Computational studies have shown that these reactions are polar, with electron density flowing from the azomethine ylide to the thiazole acrylonitrile, and proceed through an asynchronous one-step mechanism. rsc.orgnumberanalytics.com

The resulting spiro[indoline-3,2'-pyrrolidine] derivatives are of significant interest due to their potential biological activities. The analogous reaction with this compound would be expected to produce novel spiro-pyrrolidinyl-thiazole compounds.

| Reactants | Reaction Type | Product | Key Findings |

| (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles + Azomethine ylide | 1,3-Dipolar Cycloaddition | 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles | Exclusive regioselectivity, variable diastereoselectivity (exo/endo), polar asynchronous mechanism. rsc.orgnumberanalytics.com |

Regioselectivity and Diastereoselectivity in Cycloadditions

The π-system of this compound and its derivatives serves as a competent dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. The electronic nature of the acrylonitrile moiety, activated by the electron-withdrawing nitrile group, makes the double bond susceptible to attack by various 1,3-dipoles. The outcomes of these reactions, particularly their regioselectivity and diastereoselectivity, are governed by a combination of electronic and steric factors, as well as reaction conditions.

A notable example involves the three-component 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from isatin and N-methylglycine, with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles, a structurally related system. researchgate.netnih.gov These reactions exhibit exclusive regioselectivity, yielding highly functionalized spiro[indoline-3,2′-pyrrolidine] derivatives. researchgate.netnih.gov The diastereoselectivity, however, is highly dependent on the substitution pattern of the aryl ring on the acrylonitrile component, leading to varying ratios of exo/endo cycloadducts. researchgate.netnih.gov Computational studies, employing density functional theory (DFT), have been crucial in elucidating the mechanism. researchgate.netnih.gov Analysis of global electron density transfer (GEDT) indicates the reactions are polar, with electron density flowing from the azomethine ylide (the dipole) to the acrylonitrile derivative (the dipolarophile). researchgate.netnih.gov Furthermore, molecular electrostatic potential (MESP) maps show that the most favorable transition state involves an alignment of oppositely charged regions of the reactants, confirming an asynchronous, one-step mechanism. researchgate.netnih.gov

Similarly, the [3+2] cycloaddition of nitrile imines, generated from hydrazonoyl chlorides, with α,β-unsaturated carbonyls demonstrates high regioselectivity. youtube.com While a comprehensive study on this compound itself is not detailed, the principles from reactions with β-substituted α,β-unsaturated carbonyls are applicable. youtube.com These reactions produce highly functionalized pyrazoline heterocycles. youtube.com The regioselectivity is influenced by the solvent and the electronic nature of substituents on the reactants. For instance, reactions in toluene (B28343) can show increased regioselectivity compared to those in more polar solvents like acetonitrile. youtube.com Electron-donating substituents on the dipolarophile generally lead to higher regioselectivity, whereas strong electron-withdrawing groups can diminish it. youtube.com

Table 1: Regio- and Diastereoselectivity in 1,3-Dipolar Cycloaddition Reactions

| Dipolarophile System | Dipole | Product | Selectivity Outcome | Reference |

|---|---|---|---|---|

| (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles | Azomethine Ylide | Spiro[indoline-3,2′-pyrrolidine] | Exclusive regioselectivity; variable diastereoselectivity (exo/endo ratio) depending on aryl substituents. | researchgate.net, nih.gov |

| α,β-Unsaturated Phenyl Ketone | Nitrile Imine | Pyrazoline | High regioselectivity and diastereoselectivity; solvent dependent. | youtube.com |

Thiazole Ring Functionalization and Modification

Aryl/Heteroarylation Strategies

The thiazole ring within the this compound scaffold is a key site for structural modification to modulate biological activity and physicochemical properties. Arylation and heteroarylation are common strategies. One established method involves the construction of the aryl-thiazole core itself. For instance, substituted methoxylbenzoyl-aryl-thiazole compounds have been synthesized starting from thiazoline precursors. organicreactions.org In these syntheses, a substituted phenyl group is introduced at the 2-position of the thiazole ring. The process often begins with the coupling of a thiazoline-4-carboxylic acid with an aniline (B41778) derivative, followed by oxidation of the thiazoline ring to the aromatic thiazole. organicreactions.org This oxidation step, which can be achieved using reagents like bromotrichloromethane (B165885) and DBU, is a critical transformation that forms the stable, conjugated aryl-thiazole system. organicreactions.org

Another powerful strategy for arylating existing thiazole rings involves modern cross-coupling reactions, although specific examples directly on the this compound core are not prevalent in the provided literature. However, general principles of C-H arylation or coupling of halogenated thiazoles with arylboronic acids (Suzuki coupling) or other organometallic reagents are standard synthetic tools applicable to this scaffold.

Introduction of Diverse Substituents at Thiazole Positions

Beyond arylation, the introduction of other functional groups at various positions of the thiazole ring is essential for structure-activity relationship (SAR) studies. The synthetic routes often allow for diversity at multiple points. For example, in the synthesis of methoxylbenzoyl-aryl-thiazoles, modifications can be introduced on the aryl ring attached to the thiazole. organicreactions.org Functional groups such as nitro groups can be incorporated, which can then be reduced to amino groups using reagents like iron in acetic acid. organicreactions.org Ester functionalities can be generated via esterification of a corresponding carboxylic acid, and these esters can be hydrolyzed back to the acid under acidic conditions. organicreactions.org Furthermore, methoxy (B1213986) groups, which are common in biologically active molecules, can be cleaved using reagents like boron tribromide (BBr₃) to yield hydroxyl groups. organicreactions.org These transformations highlight the chemical robustness of the thiazole core and the feasibility of introducing a wide array of polar and nonpolar substituents. organicreactions.org

Acrylonitrile Double Bond Transformations

The acrylonitrile moiety's carbon-carbon double bond is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitrile group and its conjugation with the thiazole ring. This electronic character dictates its reactivity, making it a prime target for nucleophilic addition and specific oxidation reactions.

Epoxidation: The electron-poor nature of the double bond in this compound makes it resistant to common electrophilic epoxidizing agents like m-chloroperoxybenzoic acid (mCPBA). researchgate.netorganicreactions.org Instead, it is susceptible to nucleophilic epoxidation. organicreactions.orglibretexts.org The classical method for this transformation is the Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions. researchgate.netorganicreactions.org Asymmetric epoxidation of such electron-deficient alkenes can be achieved using chiral catalysts, including lanthanide-based complexes or organocatalysts like fructose-derived ketones, to produce chiral epoxides. organicreactions.orglibretexts.org

Dihydroxylation: The syn-dihydroxylation of the double bond can be accomplished using osmium tetroxide (OsO₄). The Sharpless asymmetric dihydroxylation is a powerful method for achieving this transformation with high enantioselectivity. organic-chemistry.orgwikipedia.org This reaction uses a catalytic amount of OsO₄ in the presence of a stoichiometric reoxidant (like K₃Fe(CN)₆ or NMO) and a chiral quinine-based ligand. organic-chemistry.orgwikipedia.org The choice between the dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) series of ligands dictates which face of the alkene is hydroxylated, allowing for predictable stereochemical control. wikipedia.orgyoutube.com Given the electron-deficient nature of the acrylonitrile double bond, reaction conditions may require optimization. youtube.com

Reduction: The carbon-carbon double bond of the acrylonitrile group can be selectively reduced without affecting the thiazole ring or the nitrile group. Catalytic hydrogenation is a common method. To avoid reduction of other potentially sensitive functional groups, chemoselective methods are preferred. jst.go.jp Systems like palladium on carbon (Pd/C) at low hydrogen pressure or the use of Wilkinson's catalyst can selectively reduce the alkene. stackexchange.com Another approach is the use of a palladium-hydrosilane system (e.g., Pd(OAc)₂ with polymethylhydrosiloxane), which has been shown to be effective for the chemoselective hydrogenation of C=C double bonds in α,β-unsaturated systems, tolerating other reducible groups like nitriles and halogens. jst.go.jp

Hydrolysis and Oxidation of Thiazoline Intermediates

Thiazoline rings are common and crucial intermediates in the synthesis of thiazoles, including scaffolds like this compound. The transformation of a thiazoline to a thiazole is an oxidative process.

This dehydrogenation is a key step in many synthetic pathways. organicreactions.org While various oxidants such as manganese dioxide (MnO₂) are reported for this purpose, some transformations can occur under milder conditions. organicreactions.org For example, the oxidation of 2-substituted thiazoline-4-carboxamides to the corresponding thiazole-4-carboxamides can be achieved using a combination of bromotrichloromethane (BrCCl₃) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organicreactions.org

In some cases, an oxidation reaction can occur under apparently non-oxidative, hydrolytic conditions. The treatment of certain aryl(thiazol-2-yl)methanols with sulfuric acid in an aqueous-organic mixture can yield the corresponding ketone. rsc.org This process is understood to proceed through a mechanism involving the formation of a thiazoline intermediate. rsc.org This intermediate is then oxidized to the final product, and the reaction yield can be improved by carrying out the reaction in the presence of oxygen, which acts as the oxidant for the thiazoline. rsc.org Thiazolines themselves are versatile, exhibiting reactivity due to nucleophilic centers at the nitrogen and sulfur atoms and an electrophilic center at the C=N carbon, making them valuable precursors for thiazole synthesis. libretexts.org

Advanced Research Applications of Z 3 Thiazol 4 Yl Acrylonitrile in Chemical Sciences

Explorations in Materials Science and Functional Materials Development

The investigation of (Z)-3-(Thiazol-4-yl)acrylonitrile and its derivatives extends into the realm of materials science, primarily through their incorporation into novel polymer systems. Research in this area focuses on creating functional materials by copolymerizing acrylonitrile (B1666552) with monomers containing thiazole (B1198619) moieties. nih.govresearchgate.netresearchgate.net The objective is to synthesize copolymers that possess improved characteristics, such as enhanced thermal stability or specific biological activities. researchgate.net

The introduction of thiazole-containing units, such as N-(Thiazol-2-yl)methacrylamide, into polyacrylonitrile (B21495) chains has been shown to significantly affect the thermal behavior of the resulting material. researchgate.netresearchgate.net Studies using thermogravimetric analysis have demonstrated that the thiazole unit can initiate nitrile oligomerization within the copolymer upon heating. researchgate.net This modification of thermal degradation pathways is a key area of interest for developing materials with tailored properties for specific applications. Furthermore, the synthesis of copolymers of acrylonitrile with quaternizable thiazole side-chain methacrylates has been explored to develop materials with potent antimicrobial and hemocompatible properties, highlighting the potential for creating advanced functional biomaterials. nih.gov

Investigations in Polymer Chemistry

In polymer chemistry, the focus has been on the synthesis and characterization of copolymers that integrate the thiazole-acrylonitrile structure. N-(Thiazol-2-yl)methacrylamide, a related monomer, has been successfully copolymerized with acrylonitrile in solvents like dimethyl formamide (B127407) (DMF) using initiators such as azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net This process, typically a form of solution or radical polymerization, yields copolymers whose properties are influenced by the ratio of the comonomers in the feed. nih.govresearchgate.net

The resulting copolymers are characterized using a variety of spectral and analytical methods. researchgate.netresearchgate.net For instance, the successful incorporation of the monomers into the polymer chain is confirmed by FTIR spectroscopy, which shows the presence of the characteristic nitrile (C≡N) stretching band around 2240 cm⁻¹ and the disappearance of bands related to the monomer's double bonds. researchgate.net The reactivity ratios of the comonomers can be calculated to understand the copolymerization kinetics. researchgate.net These investigations are crucial for tuning the molecular architecture of the polymer to achieve desired physical and chemical properties, such as specific thermal behaviors or biological activities. nih.govresearchgate.net

Biological Activity Studies (General Research Interest)

The thiazole-acrylonitrile scaffold is a subject of significant interest in medicinal chemistry and chemical biology due to the wide range of biological activities reported for compounds containing these moieties. nih.govnih.govgrowingscience.com The combination of the thiazole ring, a key heterocycle in numerous pharmaceuticals, with the reactive acrylonitrile group creates a unique chemical structure with potential for diverse molecular interactions. growingscience.comvulcanchem.com Research has shown that derivatives featuring this scaffold exhibit promising anticancer, enzyme inhibitory, and antimicrobial properties, making this compound a compound of high interest for further biological investigation. growingscience.comnih.govresearchgate.net

Exploration of Molecular Interactions with Biological Targets

The specific stereochemistry of this compound is critical to its interaction with biological macromolecules. The (Z)-configuration of the double bond helps to maintain a planar geometry in the molecule. vulcanchem.com This planarity is advantageous for facilitating non-covalent interactions, such as π-π stacking, with the residues of biological targets like enzymes or cellular receptors. vulcanchem.com The mechanism of action for such compounds often involves their ability to bind with specific affinity to these targets. evitachem.com The molecular structure, featuring a thiazole ring, an acrylonitrile moiety, and other potential substituents, dictates its binding profile and subsequent biological effect. evitachem.com Molecular modeling studies on related compounds provide insights into how these molecules fit into binding pockets and interact with key amino acid residues, guiding the design of more potent and selective derivatives. nih.gov

Potential for Drug Discovery Lead Compound Identification

The thiazole-acrylonitrile framework is considered a valuable lead structure in drug discovery. nih.govgrowingscience.com The thiazole nucleus is a component of numerous approved drugs, including antineoplastics and anti-inflammatory agents. growingscience.com When combined with the acrylonitrile group, the resulting derivatives have shown significant potential. For example, various 3-aryl-acrylonitrile derivatives have demonstrated cytotoxic activity against different cancer cell lines. researchgate.net

Studies on related structures have shown promising results in anticancer screening programs. For instance, certain 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives were found to exhibit moderate cytotoxic action against breast cancer cell lines MDA-MB-468 and T-47D in screenings conducted by the National Cancer Institute (NCI). growingscience.com Similarly, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been shown to induce apoptosis in HCT116 colon carcinoma cells, suggesting a potential chemotherapeutic application. nih.gov This body of research underscores the potential of using this compound as a scaffold for developing new therapeutic agents. nih.govgrowingscience.com

Table 1: Anticancer Activity of Related Acrylonitrile Derivatives

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2-(4-Furan-2-yl-thiazol-2-yl)acrylonitriles | MDA-MB-468, T-47D (Breast Cancer) | Moderate cytotoxic activity | growingscience.com |

| 3-(Pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitriles | HCT116 (Colon Carcinoma) | Induction of apoptosis | nih.gov |

| 3-Aryl-2-(thienyl)acrylonitriles | MCF-7, H-460, SF-268 | Cytotoxic activity | researchgate.net |

| 3-Aryl-1-benzotriazole-1-yl-acrylonitriles | Various solid tumor cell lines | Antiproliferative activity | nih.gov |

Research into Enzyme Inhibition Capabilities

The thiazole core is a well-established pharmacophore for the design of enzyme inhibitors. nih.govnih.gov Consequently, there is significant research interest in the potential of this compound and its analogues as enzyme inhibitors. Studies on different thiazole derivatives have demonstrated potent inhibitory activity against a range of important enzyme targets.

For example, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were identified as selective and reversible inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative disorders. nih.gov Other research has uncovered potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by amide and thiazolidine-4-one compounds derived from an acetophenone (B1666503) base. nih.gov Furthermore, esters of pyridylacetic acid have been developed as potent inhibitors of 17α-hydroxylase/C17,20-lyase, an enzyme involved in androgen biosynthesis. nih.gov These findings highlight the versatility of the thiazole scaffold in generating potent and selective enzyme inhibitors, suggesting a promising avenue for the investigation of this compound.

Table 2: Enzyme Inhibition by Related Thiazole Derivatives

| Target Enzyme(s) | Compound Class | Inhibition Potency (Ki or IC50) | Reference(s) |

|---|---|---|---|

| hMAO-B | 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Selective inhibition | nih.gov |

| AChE, BChE | Amides and thiazolidine-4-ones | Ki values in the low nanomolar range (e.g., 1.40-12.86 nM for AChE) | nih.gov |

| hCA I, hCA II | Amides and thiazolidine-4-ones | Ki values in the nanomolar range (e.g., 23.76-102.75 nM for hCA I) | nih.gov |

| 17α-hydroxylase/C17,20-lyase | Esters of 3-pyridylacetic acid | IC50 values between 13 and 90 nM | nih.gov |

Studies on Interactions with Cellular Components (e.g., Tubulin)

A significant area of research for acrylonitrile-based compounds is their interaction with tubulin, the protein subunit of microtubules. nih.govnih.gov Microtubules are essential components of the cytoskeleton involved in cell division, structure, and transport, making them a key target for anticancer drugs. nih.govnih.gov

Numerous studies on compounds with a core structure similar to this compound, such as 3-aryl-1-benzotriazole-1-yl-acrylonitrile derivatives, have identified them as microtubule-targeting agents. nih.govnih.gov These compounds can bind to tubulin, often at the colchicine (B1669291) binding site, and disrupt microtubule dynamics. nih.govnih.gov This interference with the assembly and disassembly of microtubules leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis in cancer cells. nih.gov Interestingly, some acrylonitrile derivatives have been shown to act as microtubule-stabilizing agents, promoting the polymerization of tubulin, similar to the action of paclitaxel. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds, showing how different moieties of the molecules engage in hydrophobic and polar interactions within the tubulin binding site. nih.gov

Computational and Theoretical Investigations of Z 3 Thiazol 4 Yl Acrylonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the molecular world. For a molecule like (Z)-3-(Thiazol-4-yl)acrylonitrile, these methods can elucidate its fundamental properties, including its three-dimensional structure, stability, and electronic landscape.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is highly effective for predicting the properties of organic molecules. Although direct DFT studies on this compound are scarce, research on related thiazole (B1198619) derivatives demonstrates the utility of this approach.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various quantum chemical descriptors. researchgate.net For thiazole derivatives, these studies help in understanding the influence of different substituents on the ring's electronic properties and reactivity. researchgate.net The planarity of the thiazole ring is a key feature, contributing to its aromaticity. wikipedia.org The introduction of the acrylonitrile (B1666552) substituent at the C4 position would influence the electron distribution across the entire molecule. DFT is also used to calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm the structure.

Analysis of Electronic Properties

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding its reactivity and spectral characteristics.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

Table 1: Representative Frontier Orbital Energies for a Related Thiazole Derivative (Note: This data is for a representative thiazole-based compound and is used here for illustrative purposes, as specific data for this compound is not available.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -2.85 |

| HOMO-LUMO Gap (ΔE) | 3.69 |

Data adapted from studies on similar heterocyclic systems. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping out reaction pathways, identifying intermediate structures, and calculating the energy barriers associated with chemical transformations. This allows for a detailed understanding of reaction mechanisms at a molecular level.

Transition State Analysis

Transition state theory is a cornerstone of chemical kinetics. Computational methods, particularly DFT, can be used to locate and characterize the transition state (TS) of a reaction. The TS is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction.

For reactions involving thiazole derivatives, such as electrophilic or nucleophilic attacks, computational analysis can identify the preferred sites of reaction. wikipedia.org For example, in the synthesis of this compound, a Knoevenagel condensation is a likely route. Computational modeling could elucidate the mechanism of this reaction, analyzing the transition states for the carbon-carbon bond formation and subsequent dehydration steps.

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors. These indices are derived from the changes in energy as electrons are added or removed. researchgate.net

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Local Reactivity Descriptors , such as Fukui functions (f(r)), identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For thiazoles, calculations have shown that the C5 position is often the primary site for electrophilic substitution, while the C2 proton is the most acidic and susceptible to deprotonation by strong bases. researchgate.netwikipedia.org The presence of the acrylonitrile group at C4 would modulate this reactivity pattern.

Table 2: Calculated Global Reactivity Descriptors for Representative Thiazole Derivatives (Note: The values are illustrative and based on general findings for thiazole derivatives.)

| Descriptor | Formula | Typical Value Range (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.0 - 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.5 - 2.5 |

Data compiled from general principles and findings in computational studies of heterocyclic compounds. researchgate.net

Stereochemical and Conformational Analysis

The stereochemistry and conformation of a molecule dictate its three-dimensional shape and, consequently, its interactions with other molecules. For this compound, both the configuration of the double bond and the rotational conformations are important.

The "(Z)" designation in the name specifies the stereochemistry of the carbon-carbon double bond. According to the Cahn-Ingold-Prelog priority rules, the thiazole group and the nitrile group are on the same side (Zusammen) of the double bond. youtube.comyoutube.com This geometric isomerism is a result of the restricted rotation around the C=C bond. youtube.com The E-isomer, where these groups are on opposite sides, would have different physical and chemical properties. The synthesis of such alkenes often requires stereoselective methods to control the formation of the desired Z-isomer. nih.gov

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. For this compound, the key rotational bond is between the thiazole ring and the acrylonitrile group (the C4-Cα bond). Computational energy scans can map the potential energy surface as a function of the dihedral angle of this bond, identifying the most stable (lowest energy) conformations. Steric hindrance between the hydrogen at C5 of the thiazole ring and the vinyl hydrogen of the acrylonitrile moiety likely plays a significant role in determining the preferred conformation. The molecule is expected to adopt a largely planar conformation to maximize π-conjugation between the aromatic ring and the acrylonitrile system.

Structure-Activity Relationship (SAR) Studies at a Theoretical Level

Theoretical Structure-Activity Relationship (SAR) studies are crucial for rational drug design, providing insights into how modifications to a chemical structure affect its biological activity. For thiazole derivatives, including those with an acrylonitrile moiety, computational methods help elucidate these relationships. nih.govnih.gov

SAR studies on antimicrobial thiazoles reveal that the nature and position of substituents on the thiazole ring and associated heterocyclic systems are critical for activity. nih.gov For example, in a series of antimicrobial 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives, the substituents on the pyrazoline and phenyl rings were found to be the most important factors for antibacterial and antifungal activities. nih.gov Similarly, for other thiazole derivatives, substitutions at position 5 of the thiazole ring with groups like acetate (B1210297) or anilido resulted in active antibacterial compounds. nih.gov

In the context of heteroaryl-acrylonitriles, SAR studies have shown that cytotoxicity is highly dependent on the heterocyclic ring system and its substituents. nih.gov For instance, replacing a benzimidazole (B57391) ring with a benzoxazole (B165842) led to a significant decrease in activity, whereas replacement with a benzthiazole only slightly reduced it. nih.gov This suggests that the sulfur atom in the thiazole ring of this compound is likely a key contributor to its potential biological activity. Moving the acrylonitrile group from one position to another on the heterocyclic ring also results in changes in activity. nih.gov

The table below summarizes general SAR findings for thiazole and acrylonitrile derivatives based on theoretical and experimental studies.

| Molecular Scaffold | Position of Variation | Favorable Substituents for Activity | Impact on Activity | Reference |

| Thiazole | Position 5 | Acyl groups (e.g., acetate, anilido) | Increased antibacterial activity | nih.gov |

| 2-Pyrazolin-5-yl-Thiazole | 2-Pyrazoline ring | 2,5-dimethoxyphenyl | Favorable for overall antimicrobial activity | nih.gov |

| Heteroaryl-Acrylonitrile | Benzimidazole Ring | 5,6-dimethyl substitution | 3-fold increase in cytotoxic activity | nih.gov |

| Heteroaryl-Acrylonitrile | Heterocyclic Core | Benzthiazole (vs. Benzoxazole) | Maintained higher cytotoxic activity | nih.gov |

These theoretical SAR insights are invaluable for predicting how modifications to the this compound structure could enhance or diminish its potential therapeutic effects.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. This method is widely used to understand the mechanism of action of potential drugs. For thiazole derivatives, docking studies have been performed against a variety of biological targets. nih.govnih.govresearchgate.netnih.gov

Docking simulations of thiazole derivatives have identified key interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen of the acrylonitrile group, can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: Aromatic rings and alkyl substituents often engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic thiazole ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, docking studies of 2,4-disubstituted thiazole derivatives as tubulin polymerization inhibitors revealed that the most potent compounds fit well into the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net Similarly, docking of thiazole derivatives into the active site of phospholipase A2 (PLA2) from cobra venom helped identify a potent inhibitor. nih.gov In another study, docking simulations were used to analyze the interactions of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with cyclin-dependent kinases (CDK2/4/6), providing a basis for designing new anticancer agents. nih.gov

The table below presents examples of thiazole derivatives and their computationally predicted interactions with various biological targets.

| Thiazole Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 2,4-disubstituted thiazoles | Tubulin | Cys241, Leu248, Ala316 | Hydrophobic, Hydrogen bonds | nih.govresearchgate.net |

| Amide/Sulfonamide Thiazoles | Phospholipase A2 (PLA2) | His48, Asp49 | Hydrogen bonds, Hydrophobic | nih.gov |

| Thiazole-class inhibitors | Pin1 | His59, Cys113, Ser115, Leu122 | Electrostatic, Hydrophobic, H-bonds | nih.gov |

| Thiazole-Schiff bases | B. subtilis DNA-Gyrase | Asp81, Gly85, Arg84 | Hydrogen bonds, π-π stacking | rsc.org |

| 4-thiazol-pyrimidin-2-amines | CDK2/4/6 | Leu83, Asp86, Gln131 (CDK2) | Hydrogen bonds, Hydrophobic | nih.gov |

These studies demonstrate that molecular docking is a powerful tool for hypothesizing the binding mode of this compound to various biological targets, thereby guiding experimental validation.

Solvatochromic Studies and Solvent Effects on Electronic Structure

Solvatochromism refers to the change in the color of a solute (and hence its UV-Visible absorption spectrum) when dissolved in different solvents. Theoretical studies of solvatochromism provide insight into the electronic structure of a molecule and how it is influenced by its environment. The effect of solvent polarity and hydrogen bonding on the electronic absorption spectra of thiazole-related compounds has been investigated using both experimental and computational approaches. tandfonline.comresearchgate.netresearchgate.net

The Linear Solvation Energy Relationship (LSER) concept, using Kamlet-Taft solvatochromic parameters (π* for dipolarity/polarizability, α for hydrogen bond acidity, and β for hydrogen bond basicity), is often applied to quantify solvent effects. researchgate.netresearchgate.net For a series of 1,2,4-triazoline-3-thiones, it was found that the effect of solvents was complex and highly dependent on the nature of the substituents on the heterocyclic ring. researchgate.netresearchgate.net Generally, a change in solvent polarity leads to a shift in the absorption maxima (λmax), which can be either a hypsochromic (blue) or bathochromic (red) shift.

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) combined with a polarizable continuum model (PCM) can simulate the UV-Visible spectra of molecules in different solvents. tandfonline.com These calculations can predict the absorption energies and oscillator strengths, which often show good correlation with experimental data. For 2-(2-hydrazineyl)thiazole derivatives, TD-DFT calculations were performed in the gas phase and in solvents like dichloromethane (B109758) and dimethyl sulfoxide (B87167) to explore the electronic transitions. tandfonline.com Such studies on this compound would elucidate how its electronic structure and absorption properties are modulated by the solvent environment.

Analysis of Intermolecular and Non-Covalent Interactions

Non-covalent interactions are fundamental to molecular recognition, crystal engineering, and the stability of biological systems. The analysis of these weak interactions in the solid state of thiazole-containing compounds provides a deeper understanding of their structure and properties. Theoretical tools like Hirshfeld surface analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these interactions. rsc.orguzh.chnih.govnih.gov

In thiazole derivatives, a variety of non-covalent interactions have been identified:

Hydrogen Bonds: Conventional (N-H···O/N) and unconventional (C-H···N, C-H···S, C-H···Cl) hydrogen bonds are commonly observed. uzh.chnih.gov

Halogen Bonds: Interactions involving halogen atoms (e.g., C-Cl···N, C-Cl···Cl) can play a significant role in the crystal packing. nih.gov

Chalcogen Bonds: The sulfur atom of the thiazole ring can participate in directional C-S···π or C-S···N chalcogen bonds. rsc.orguzh.ch

π-Interactions: These include π-stacking between aromatic rings and C-H···π interactions. uzh.ch

For instance, a study of thiazole-carbon dioxide complexes revealed that the structure is stabilized by a C···N tetrel-bond and a C-H···O hydrogen bond. rsc.org In another example, the analysis of two triazolothiadiazole derivatives showed a variety of weak intermolecular interactions, including C-H···N, C-H···π, C-H···Cl hydrogen bonds, and C-S···N chalcogen bonds, which dictate the final supramolecular architecture. uzh.ch These computational methods would be invaluable for analyzing the crystal structure of this compound, revealing the subtle forces that govern its solid-state organization.

Design and Synthesis of Analogues and Derivatives of Z 3 Thiazol 4 Yl Acrylonitrile for Research Optimization

Strategic Substitution at Thiazole (B1198619) Ring Positions

The thiazole ring is a versatile heterocyclic scaffold present in numerous FDA-approved drugs and biologically active molecules, making it a prime target for structural modification. nih.gov Strategic substitutions on the thiazole ring of (Z)-3-(Thiazol-4-yl)acrylonitrile can significantly influence its biological activity by altering its steric, electronic, and hydrophobic properties. Research into related thiazole-containing compounds provides a roadmap for potential modifications.

The primary positions for substitution on the thiazole ring are C2 and C5. The Hantzsch thiazole synthesis and its variations are common methods for creating substituted thiazoles, allowing for a wide diversity of functional groups to be introduced. nih.gov

Key Substitution Strategies:

At the C2 Position: This position is often substituted with amino groups or linked to other cyclic structures. For instance, studies on 2-aminothiazole (B372263) derivatives have shown significant biological activities. researchgate.net In the synthesis of novel PI3K/mTOR dual inhibitors, a substituted phenyl ring was attached to maintain pharmacophoric features, highlighting the importance of this position for molecular recognition. nih.gov

At the C5 Position: This position is frequently modified with aryl or other bulky groups. The synthesis of novel 3,6-diaryl-7H- drugdesign.orgslideshare.netsioc-journal.cntriazolo[3,4-b] drugdesign.orgsioc-journal.cnipinnovative.comthiadiazines, which act as tubulin inhibitors, demonstrates that various substituted phenyl rings can be accommodated at this position, often mimicking the trimethoxyphenyl group found in natural products like Combretastatin A-4. nih.gov

Combined Substitutions: Many synthetic strategies involve substitutions at multiple points on the thiazole ring. For example, a series of 2,3,4-trisubstituted thiazoles were synthesized by reacting 1,4-disubstituted thiosemicarbazides with chloroacetone. nih.gov

The table below summarizes various substitution patterns that have been successfully applied to thiazole rings in different research contexts, offering potential pathways for modifying this compound.

| Position(s) | Substituent Type | Synthetic Context/Example | Potential Impact |

| C2 | Substituted Piperazine | Synthesis of acetylcholinesterase inhibitors. acs.org | Modulates solubility and receptor interaction. |

| C2 & C4 | N-Aryl and Chloro groups | Synthesis of diamine derivatives. | Alters electronic properties and binding affinity. |

| C4 | Substituted Phenyl | Synthesis of anticancer agents. nih.gov | Enhances hydrophobic interactions and potency. |

| C4 | Furan/Thiophene (B33073) | Synthesis of acrylonitrile (B1666552) derivatives with anticancer activity. growingscience.com | Introduces alternative heterocyclic systems to probe binding pockets. |

| C5 | Benzyl (B1604629) group | Synthesis of anti-leukemic benzamides. | Improves interaction with target proteins. |

This table presents examples of substitutions on the thiazole ring from various research studies to illustrate potential modification strategies.

Modification of the Acrylonitrile Moiety

The acrylonitrile moiety in this compound is a critical pharmacophore, characterized by its conjugated system and the electron-withdrawing nitrile group. Modification of this part of the molecule can profoundly affect its reactivity, binding affinity, and metabolic stability. sioc-journal.cn

Strategies for Modifying the Acrylonitrile Moiety:

Substitution on the Alkene: Introducing substituents on the α- or β-carbons of the double bond can alter the molecule's geometry and electronic distribution. Knoevenagel condensation is a primary method for synthesizing such derivatives, where a substituted acetonitrile (B52724) (like a thiazolylacetonitrile) is reacted with various aldehydes. growingscience.com This allows for the introduction of diverse aryl or heteroaryl groups at the β-position. For example, reacting (4-furan-2-yl-thiazol-2-yl)acetonitrile with different 5-arylfurfurals yields a range of substituted acrylonitriles. growingscience.com

Geometric Isomerism: The (Z)-configuration of the double bond is crucial for the spatial arrangement of the substituents. The synthesis can sometimes yield mixtures of (E) and (Z) isomers, and their separation and individual biological evaluation are essential. Studies on related compounds have shown that the preferential formation of one isomer can be influenced by the steric and electronic nature of the reactants and the reaction conditions. researchgate.net In some cases, a kinetic product may isomerize over time to a more thermodynamically stable one. acs.org

Replacement of the Nitrile Group: The nitrile group is a potent hydrogen bond acceptor and can engage in polar interactions. sioc-journal.cnnih.gov It can also serve as a bioisostere for other functional groups like carbonyls or halogens. researchgate.net Replacing the nitrile group with other electron-withdrawing groups (e.g., esters, amides, or small heterocyclic rings like tetrazole) is a key strategy to modulate the compound's properties. This falls under the broader strategy of bioisosteric replacement, discussed in the next section. Such modifications can alter the molecule's hydrogen bonding capacity, polarity, and metabolic profile. researchgate.net For instance, the introduction of a nitrile moiety at the 3-position of a cinnoline (B1195905) ring was found to increase its inhibitory potency by over 18,000-fold in one study. nih.gov

Bioisosteric Replacement Strategies

Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. patsnap.comnumberanalytics.com

Impact on Molecular Properties and Research Trajectories

The application of bioisosteric replacement can have a profound impact on a compound's properties, guiding the entire trajectory of a research program. patsnap.com By systematically replacing key functional groups, researchers can achieve several optimization goals.

Improved Potency and Selectivity: Bioisosteric changes can enhance the binding affinity of a molecule for its target. For example, replacing a hydrogen atom with fluorine can introduce favorable interactions with the target protein and increase potency. patsnap.com Similarly, replacing one heterocycle with another can improve selectivity for a specific receptor subtype.

Enhanced Pharmacokinetic Properties (ADME): Many lead compounds fail due to poor absorption, distribution, metabolism, or excretion (ADME) profiles. Bioisosterism is a powerful tool to address these issues. ajptr.com For instance, replacing a metabolically labile ester group with a more stable amide can increase a drug's half-life. wikipedia.org The replacement of a carboxylic acid with a tetrazole ring can improve oral bioavailability. patsnap.com

Reduced Toxicity: Toxicity can arise from off-target effects or the formation of reactive metabolites. Bioisosteric replacement can mitigate these risks. Blocking a site of metabolic oxidation by replacing a hydrogen with a fluorine or deuterium (B1214612) atom is a common strategy to prevent the formation of toxic byproducts. wikipedia.orgcambridgemedchemconsulting.com

Novel Intellectual Property: Creating new analogues through bioisosteric replacement can lead to the discovery of novel chemical entities with distinct patentability, which is a critical aspect of drug development. nih.gov

A compelling example of the impact of bioisosterism comes from research on (5-benzylthiazol-2-yl)benzamides. In this study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring resulted in a significant enhancement of anti-leukemic activity. This single, strategic change redirected the research towards a new series of compounds with nanomolar potency.

Future Research Directions and Emerging Areas for Z 3 Thiazol 4 Yl Acrylonitrile

Development of Novel and Green Synthetic Methodologies

Traditional synthesis methods for thiazole (B1198619) derivatives often rely on hazardous reagents and produce significant chemical waste, prompting a shift towards more sustainable practices. nih.gov Future research will likely focus on developing novel and green synthetic routes for (Z)-3-(thiazol-4-yl)acrylonitrile and its analogs. Green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds like thiazoles. researchgate.net

Key areas for development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. bepls.comresearchgate.net The use of ultrasonic irradiation, in particular, has been shown to be effective for the synthesis of thiazole derivatives under mild conditions. nih.gov

Green Solvents and Catalysts: Research is moving towards the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400) and recyclable catalysts, such as silica-supported tungstosilisic acid, to minimize environmental impact. researchgate.netbepls.com The development of magnetically recoverable nanocatalysts also represents a promising, eco-friendly approach. researchgate.net

Multi-component Reactions (MCRs): One-pot, multi-component procedures are being explored to synthesize complex thiazole derivatives efficiently. bepls.com These reactions improve atom economy by combining multiple steps without isolating intermediates, thus reducing solvent use and waste. researchgate.net

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Conventional Synthesis | Often involves harsh reagents, transition-metal catalysts, and long reaction times. | Well-established procedures. | bepls.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Reduced reaction times, increased yields, lower energy use. | nih.govresearchgate.net |

| Ultrasound-Mediated Synthesis | Employs ultrasonic waves to promote the reaction. | Mild conditions, short reaction times, high yields. | nih.gov |

| Green Catalysts | Utilizes reusable or non-toxic catalysts (e.g., silica-supported acids, nanocatalysts). | Environmentally friendly, catalyst can be recovered and reused. | researchgate.netresearchgate.net |

| Multi-Component Reactions | Combines three or more reactants in a single step. | High atom economy, reduced waste, simplified purification. | bepls.com |

Application of Advanced Spectroscopic and Analytical Characterization Techniques

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their characterization and quantification becomes crucial. Future research will benefit from the application of advanced spectroscopic and analytical methods to ensure structural integrity and purity.

Commonly used techniques include:

High-Performance Liquid Chromatography (HPLC): A highly sensitive and reliable method for separating and quantifying compounds in a mixture. sciencepg.comresearchgate.net It is often the preferred method for analyzing azole compounds. sciencepg.com

High-Performance Thin-Layer Chromatography (HPTLC): A simpler and more cost-effective alternative to HPLC for quantitative analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of newly synthesized compounds, with 1H NMR and 13C NMR providing detailed information about the molecular framework. nih.govfrontiersin.org

Mass Spectrometry (MS): Used to determine the molecular weight and confirm the elemental composition of the synthesized molecules. nih.gov

Capillary Zone Electrophoresis (CZE): An eco-friendly analytical alternative with procedural simplicity, though its adoption is currently minimal. sciencepg.comresearchgate.net

The development of microextraction methods, such as solid-phase membrane tip extraction (SPMTE), supports green chemistry principles by minimizing the use of organic solvents in sample preparation for techniques like HPLC.

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| HPLC | Separation, quantification, and purity assessment. | High sensitivity, accuracy, and reliability. | sciencepg.comresearchgate.net |

| HPTLC | Quantitative analysis. | Cost-effective, simple. | researchgate.net |

| NMR (1H, 13C) | Complete structural elucidation. | Provides detailed structural information. | nih.govfrontiersin.org |

| Mass Spectrometry | Molecular weight determination and structural confirmation. | High sensitivity, provides molecular formula. | nih.govnih.gov |

| CZE | Separation and quantification. | Eco-friendly, simple procedure. | sciencepg.com |

Computational-Guided Design of Novel Scaffolds and Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these methods can guide the rational design of new derivatives with enhanced properties.

Future research will heavily rely on:

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. nih.govtandfonline.com It can be used to screen virtual libraries of this compound derivatives to identify promising candidates for further study. researchgate.net

In Silico ADMET Studies: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is crucial. nih.gov These computational models help in identifying candidates with favorable pharmacokinetic profiles early in the design process. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, stability, and reactivity of molecules, providing insights that can guide the synthesis of more stable and active compounds. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, helping to predict the potency of new derivatives. nih.gov

By integrating these computational approaches, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity or material properties, thereby saving time and resources.

Interdisciplinary Research with Advanced Materials Science

The thiazole nucleus is not only important in medicinal chemistry but also holds potential for applications in materials science. The conjugated system present in this compound suggests that it and its derivatives could be explored for use in advanced materials. Future interdisciplinary research may focus on:

Organic Electronics: Thiazole-containing compounds have been investigated for their electronic properties. The π-electron system in the acrylonitrile (B1666552) and thiazole moieties could be exploited in the development of organic semiconductors, dyes for solar cells, or components of organic light-emitting diodes (OLEDs).

Polymer Chemistry: The acrylonitrile group can potentially participate in polymerization reactions. This opens up the possibility of incorporating the this compound unit into polymer backbones to create new functional materials with unique thermal, optical, or biological properties.

Sensor Technology: The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions. This property could be harnessed to design chemosensors for the detection of specific metal ions or other analytes.

Exploration of New Biological Target Classes for Basic Research

While thiazole derivatives are known for a wide range of biological activities, including anticancer and antifungal effects, the full therapeutic potential of the this compound scaffold is yet to be unlocked. nih.govgrowingscience.com Future research should aim to screen this compound and its newly designed derivatives against a broader array of biological targets.

Emerging areas for exploration include:

Enzyme Inhibition: Beyond established targets, screening against different classes of enzymes, such as kinases, proteases, or metabolic enzymes like carbonic anhydrase, could reveal novel inhibitory activities. nih.gov For example, some thiazole derivatives have shown potential as inhibitors of tubulin polymerization or cyclin-dependent kinases (CDKs). frontiersin.orgnih.gov

Receptor Modulation: Investigating the interaction of these compounds with various cell surface receptors (e.g., G-protein coupled receptors) or nuclear receptors could uncover new signaling pathways that they modulate.

Antiparasitic and Antiviral Activity: Given the broad bioactivity of thiazoles, screening for activity against various parasites (e.g., Plasmodium falciparum) and viruses (e.g., HIV) is a logical next step. growingscience.com

DNA Intercalation: Some heterocyclic compounds can interact with DNA. nih.gov Studies could explore whether derivatives of this compound can bind to DNA and inhibit replication in cancer cells.